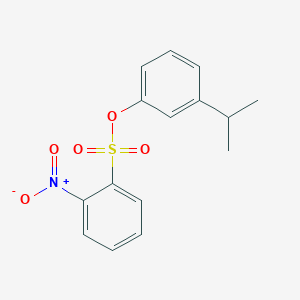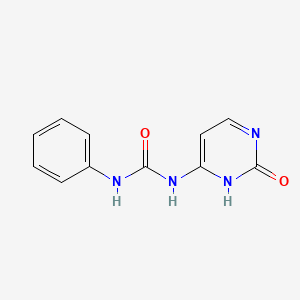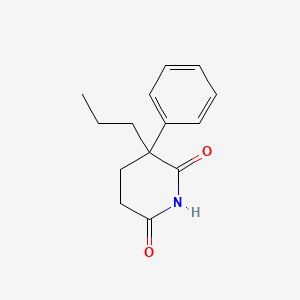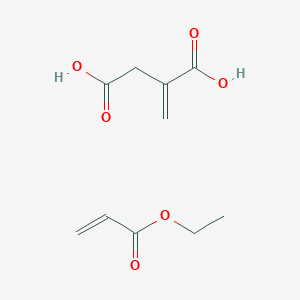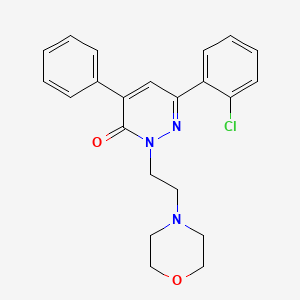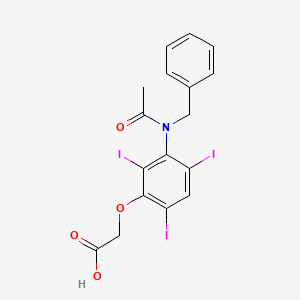
1-(Butylsulfanyl)but-1-EN-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfanyl)but-1-EN-3-yne is an organic compound with the molecular formula C8H12S It is characterized by the presence of a butylsulfanyl group attached to a but-1-EN-3-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)but-1-EN-3-yne typically involves the reaction of butylthiol with but-1-EN-3-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butylsulfanyl)but-1-EN-3-yne undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Butylsulfanyl)but-1-EN-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfanyl)but-1-EN-3-yne involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can undergo oxidation or substitution reactions, while the alkyne group can participate in addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Buten-3-yne: Similar backbone but lacks the butylsulfanyl group.
Vinylacetylene: Another compound with a similar alkyne structure.
But-1-en-3-yne: A simpler analog without the sulfur-containing group.
Uniqueness
1-(Butylsulfanyl)but-1-EN-3-yne is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
22544-17-8 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
1-but-1-en-3-ynylsulfanylbutane |
InChI |
InChI=1S/C8H12S/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8H2,2H3 |
Clé InChI |
OEOFXUPOOPEQQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


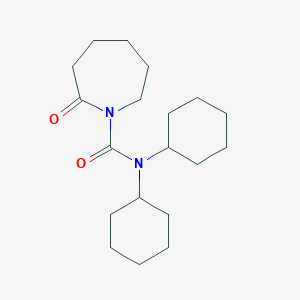
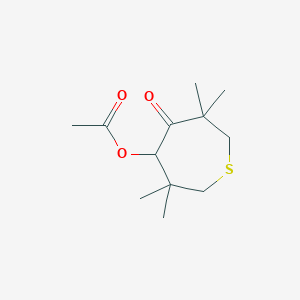

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

